2-oxo(113C)propanoic acid

Catalog No.
S727674
CAS No.
99124-30-8
M.F
C3H4O3
M. Wt
89.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-oxo(113C)propanoic acid

CAS Number

99124-30-8

Product Name

2-oxo(113C)propanoic acid

IUPAC Name

2-oxo(113C)propanoic acid

Molecular Formula

C3H4O3

Molecular Weight

89.05 g/mol

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i3+1

InChI Key

LCTONWCANYUPML-LBPDFUHNSA-N

SMILES

CC(=O)C(=O)O

Canonical SMILES

CC(=O)C(=O)O

Isomeric SMILES

CC(=O)[13C](=O)O

2-Oxo(113C)propanoic acid, commonly known as pyruvic acid, is a key intermediate in several metabolic pathways. Its molecular formula is C₃H₄O₃, and it has a molecular weight of approximately 88.06 g/mol. This compound is characterized by its keto group adjacent to the carboxylic acid functional group, making it a 2-oxo monocarboxylic acid. Pyruvic acid plays a critical role in cellular respiration and is produced during glycolysis, the process by which glucose is broken down to produce energy.

Pyruvic acid-1-13C acts primarily as a tracer molecule in metabolic studies. Its role is not to directly influence biological processes but to serve as a labeled substrate that can be monitored using NMR spectroscopy. By following the 13C label through metabolic pathways, scientists can gain insights into cellular metabolism, identify potential drug targets, and assess the effectiveness of therapeutic interventions [, ].

  • Skin and eye irritation: Pyruvic acid can cause severe skin burns and eye damage upon contact. It is crucial to wear appropriate personal protective equipment (PPE) when handling this compound.
  • Corrosivity: Pyruvic acid is a corrosive agent and can damage containers and other materials. Proper handling and storage procedures are essential.

Tracing Metabolic Pathways

Pyruvic acid-1-13C is used to trace the fate of carbon atoms within cells. When administered to an organism, this molecule enters metabolic pathways, and its carbon atom at position 1 becomes incorporated into various downstream metabolites. By analyzing the distribution of the 13C label in these metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) , researchers can gain insights into the activity of specific metabolic pathways. This approach allows them to study how cells utilize nutrients for energy production, biosynthesis, and other functions.

Studying Cancer Metabolism

Cancer cells exhibit altered metabolic profiles compared to healthy cells. Pyruvic acid-1-13C is being explored as a tool to study these differences. By administering the labeled pyruvate to tumor models and analyzing the resulting metabolite profile, researchers can investigate how cancer cells utilize glucose and other nutrients. This information can help identify potential targets for cancer therapy by focusing on specific metabolic pathways that are crucial for cancer cell survival and proliferation .

Hyperpolarized Magnetic Resonance Imaging (MRI)

A recent advancement involves combining pyruvic acid-1-13C with hyperpolarization techniques. This process significantly amplifies the 13C signal, allowing for its detection using MRI. Hyperpolarized [1-13C]pyruvate can be injected into an organism, and its subsequent conversion to metabolites like lactate can be monitored in real-time using MRI. This approach holds promise for non-invasive imaging of metabolic activity in organs and tissues, potentially enabling the diagnosis and monitoring of various diseases, including cancer .

  • Decarboxylation: Pyruvic acid can undergo decarboxylation to form acetaldehyde and carbon dioxide.
  • Reduction: It can be reduced to lactic acid in anaerobic conditions or converted to acetyl coenzyme A in aerobic conditions, which then enters the tricarboxylic acid cycle for further energy production.
  • Condensation Reactions: Pyruvic acid can react with amines to form amino acids through transamination reactions, which are essential for protein synthesis.

The general reaction for the conversion of pyruvic acid to acetyl coenzyme A is as follows:

Pyruvic Acid+NAD++CoAAcetyl CoA+NADH+CO2\text{Pyruvic Acid}+\text{NAD}^++\text{CoA}\rightarrow \text{Acetyl CoA}+\text{NADH}+\text{CO}_2

Pyruvic acid exhibits significant biological activity:

  • Energy Production: It serves as a crucial substrate for energy metabolism. In aerobic conditions, it is converted into acetyl coenzyme A, entering the Krebs cycle to generate ATP.
  • Antioxidant Properties: Pyruvate acts as an antioxidant by scavenging reactive oxygen species, which helps protect cells from oxidative damage.
  • Cardiac Function: Studies have shown that pyruvate can enhance cardiac contractility, particularly in ischemic conditions by promoting ATP generation and reducing inorganic phosphate concentrations .

There are several methods for synthesizing pyruvic acid:

  • Lactic Acid Fermentation: Pyruvic acid can be produced from glucose through fermentation processes involving lactic acid bacteria.
  • Chemical Synthesis: It can also be synthesized through the oxidation of propylene glycol or from malonic acid derivatives via decarboxylation reactions.
  • Enzymatic Methods: Enzymatic conversion of D-glyceraldehyde-3-phosphate through glycolytic pathways can yield pyruvic acid.

Pyruvic acid has diverse applications:

  • Nutritional Supplementation: It is used in dietary supplements aimed at enhancing athletic performance and weight loss due to its role in energy metabolism.
  • Pharmaceuticals: Pyruvate is explored for its potential therapeutic benefits in treating ischemic heart diseases and metabolic disorders.
  • Food Industry: It serves as a food preservative and flavoring agent due to its acidity and ability to inhibit microbial growth.

Several compounds share structural or functional similarities with 2-oxo(113C)propanoic acid:

Compound NameMolecular FormulaKey Characteristics
Lactic AcidC₃H₆O₃Produced during anaerobic respiration; has hydroxyl group.
Acetic AcidC₂H₄O₂Simple carboxylic acid; used widely as a preservative.
Alpha-Ketobutyric AcidC₄H₆O₃Similar keto structure; involved in amino acid metabolism.
2-Ketopropanoic AcidC₃H₄O₃Another name for pyruvic acid; same molecular formula.

Uniqueness of 2-Oxo(113C)propanoic Acid

What sets 2-oxo(113C)propanoic acid apart from these similar compounds is its pivotal role in both aerobic and anaerobic respiration processes. Unlike lactic acid, which primarily forms under anaerobic conditions, pyruvic acid can transition between metabolic pathways based on oxygen availability, making it essential for cellular energy homeostasis.

XLogP3

-0.3

UNII

2GIJ84D9UB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

99124-30-8

Wikipedia

Pyruvic acid 1-c-13

Dates

Modify: 2023-08-15

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